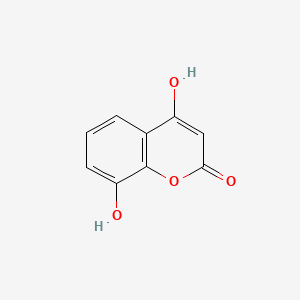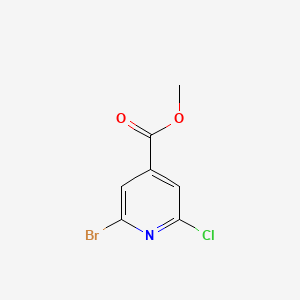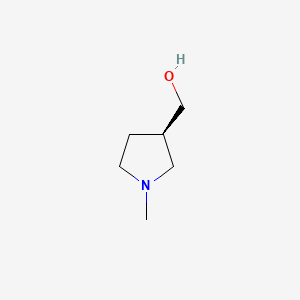
Triethylammonium-N-(triyl)-L-gamma-glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylammonium-N-(triyl)-L-gamma-glutamate is a chemical compound with the molecular formula C30H38N2O4 It is a derivative of L-glutamic acid, where the gamma-carboxyl group is modified with a trityl group and the amino group is quaternized with triethylammonium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylammonium-N-(triyl)-L-gamma-glutamate typically involves the following steps:
Protection of the gamma-carboxyl group: The gamma-carboxyl group of L-glutamic acid is protected by reacting it with trityl chloride in the presence of a base such as pyridine. This forms N-trityl-L-glutamic acid.
Quaternization of the amino group: The amino group of N-trityl-L-glutamic acid is quaternized by reacting it with triethylamine in the presence of a suitable solvent like dichloromethane. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Triethylammonium-N-(triyl)-L-gamma-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trityl group.
科学研究应用
Triethylammonium-N-(triyl)-L-gamma-glutamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding amino acid modifications.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Triethylammonium-N-(triyl)-L-gamma-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trityl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The triethylammonium group can influence the compound’s solubility and transport properties.
相似化合物的比较
Similar Compounds
- Triethylammonium N ′-(benzylsulfanylthiocarbonyl)-2-hydroxybenzohydrazidate
- Triethylammonium sulfate
- Triethylammonium acetate
Uniqueness
Triethylammonium-N-(triyl)-L-gamma-glutamate is unique due to its specific structural modifications, which confer distinct chemical and physical properties
属性
IUPAC Name |
N,N-diethylethanamine;(2S)-2-(tritylamino)pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4.C6H15N/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29);4-6H2,1-3H3/t21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNQQNDDPHIEAT-BOXHHOBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)








![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)
